![molecular formula C18H14BrNO5S2 B1682699 2-[4-[(4-ブロモフェニル)スルホニルアミノ]-1-ヒドロキシナフタレン-2-イル]スルファニル酢酸](/img/structure/B1682699.png)

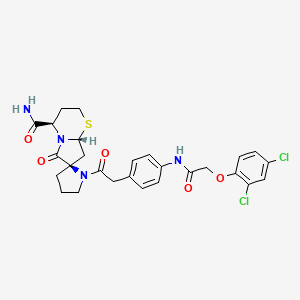

2-[4-[(4-ブロモフェニル)スルホニルアミノ]-1-ヒドロキシナフタレン-2-イル]スルファニル酢酸

概要

説明

UMI-77は、B細胞リンパ腫2(Bcl-2)ファミリーのメンバーである、ミエロイド細胞白血病1(Mcl-1)タンパク質を特異的に標的とする低分子阻害剤です。 この化合物は、Mcl-1のBH3結合溝に結合することで、BaxやBakなどのアポトーシス誘導タンパク質との相互作用を阻害し、癌細胞のアポトーシス誘導において顕著な可能性を示しています .

科学的研究の応用

UMI-77 has a wide range of scientific research applications, including:

Cancer Research: UMI-77 has been extensively studied for its potential to induce apoptosis in cancer cells, particularly in pancreatic cancer.

Neurodegenerative Diseases: Recent studies have shown that UMI-77 can induce mitophagy, a process that helps maintain mitochondrial health, making it a potential therapeutic agent for diseases like Alzheimer’s

作用機序

UMI-77は、アポトーシスを阻害するタンパク質であるMcl-1のBH3結合溝に結合することによって、その効果を発揮します。 UMI-77は、Mcl-1とBaxやBakなどのアポトーシス誘導タンパク質との相互作用を阻害することで、ミトコンドリアからのシトクロムcの放出を促進し、カスパーゼの活性化とそれに続くアポトーシスを引き起こします . さらに、UMI-77はミトファジーを誘導することが示されており、これは損傷したミトコンドリアをクリアするプロセスであり、ストレス状態における細胞生存を促進します .

類似の化合物との比較

UMI-77は、他のBcl-2ファミリーメンバーに対する高いMcl-1選択性においてユニークです。類似の化合物には、次のようなものがあります。

MIM1: 別のMcl-1阻害剤ですが、結合特性が異なり、選択性も低いです.

A-1210477: Mcl-1の分解を阻害するという異なる作用機序を持つ強力なMcl-1阻害剤です.

UMI-77は、アポトーシスとミトファジーの両方を誘導する能力に優れており、癌や神経変性疾患の研究において汎用性の高いツールとなっています .

生化学分析

Biochemical Properties

The compound interacts with several enzymes and proteins, notably with Mcl-1, a member of the Bcl-2 family . It disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bax . The nature of these interactions involves the sulfonylamino group of the compound binding to the active site of the enzyme .

Cellular Effects

2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid has shown to influence cell function significantly. It has been observed to inhibit the growth of pancreatic cancer cells, including BxPC-3, Panc-1, MiaPaCa-2, AsPC-1, and Capan-2 . It influences cell signaling pathways and induces apoptosis by activating the intrinsic apoptotic pathway .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to Mcl-1, inhibiting its function and leading to the activation of the pro-apoptotic protein Bax . This results in the initiation of the intrinsic apoptotic pathway .

Temporal Effects in Laboratory Settings

Over time, the compound’s effects remain consistent in laboratory settings. It maintains its stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro studies, with continued inhibition of cell growth and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of the compound vary with dosage. At a dosage of 60 mg/kg, it exhibits anti-tumor activity without damaging normal tissues

Metabolic Pathways

It is known to interact with Mcl-1, but the specific enzymes or cofactors involved in its metabolism are yet to be identified .

準備方法

合成経路と反応条件

UMI-77は、以下の主要なステップを含む多段階プロセスにより合成することができます。

コア構造の形成: 合成は、ナフタレン誘導体の調製から始まります。

官能基の導入: 次に、ナフタレンコアは、スルホンアミド基とブロモフェニル基で官能化されます。

最終的な修飾: 化合物はさらに修飾され、チオ酢酸基が導入され、最終生成物が得られます.

工業生産方法

UMI-77の工業生産には、上記で述べた合成経路のスケールアップが含まれます。 このプロセスでは、最終生成物の高収率と高純度を確保するために、温度、pH、溶媒の選択など、反応条件を厳密に管理する必要があります .

化学反応の分析

反応の種類

UMI-77は、次のようないくつかのタイプの化学反応を起こします。

酸化: UMI-77は、特定の条件下で酸化されて、さまざまな酸化誘導体になります。

還元: この化合物は還元反応を起こすこともありますが、これはそれほど一般的ではありません。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はさまざまな置換誘導体を生成する可能性があります .

科学研究への応用

UMI-77は、次のような幅広い科学研究への応用があります。

類似化合物との比較

UMI-77 is unique in its high selectivity for Mcl-1 over other Bcl-2 family members. Similar compounds include:

MIM1: Another Mcl-1 inhibitor, but with different binding properties and lower selectivity.

A-1210477: A potent Mcl-1 inhibitor with a different mechanism of action, involving the prevention of Mcl-1 degradation.

ABT-263: A Bcl-xL inhibitor that also targets Mcl-1, but with less specificity compared to UMI-77.

UMI-77 stands out due to its ability to induce both apoptosis and mitophagy, making it a versatile tool in cancer and neurodegenerative disease research .

特性

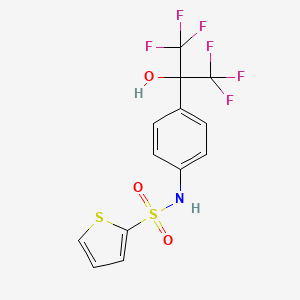

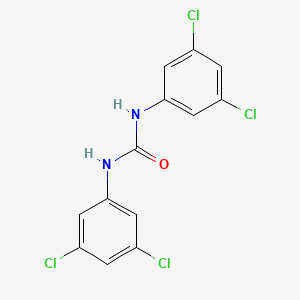

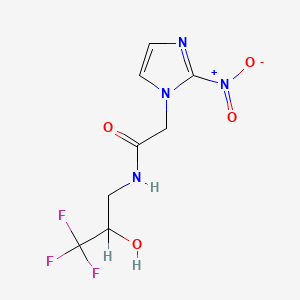

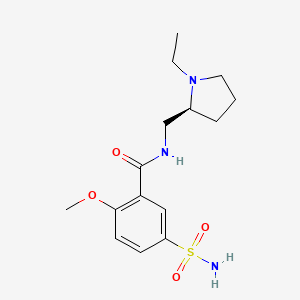

IUPAC Name |

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGANDSUVKXMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

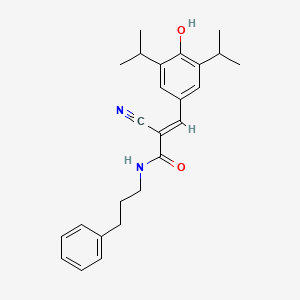

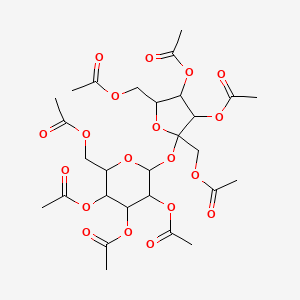

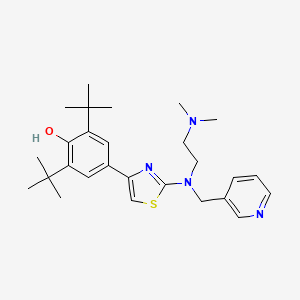

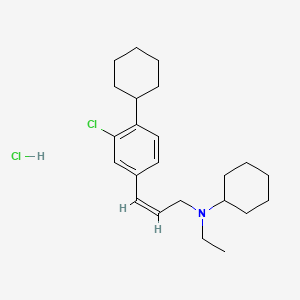

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)